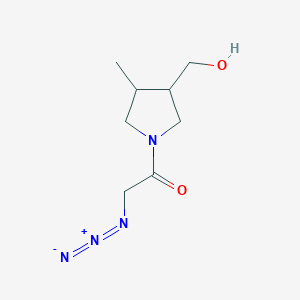
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate
Descripción general
Descripción
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate (ECPC) is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. ECPC has been found to exhibit a variety of biochemical and physiological effects and has been used in laboratory experiments as an effective reagent for synthesizing novel compounds.
Aplicaciones Científicas De Investigación
Drug Development
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate: is a compound that can be utilized in the synthesis of various drug molecules due to its heterocyclic nucleus which is known for good biological activity . This compound can serve as a precursor in the development of kinase inhibitors, similar to bonatinib, which has shown significant potential in cancer treatment .
Biological Activity Studies
The compound’s structure allows for a variety of biological activities and pharmacological properties. It can be used to study antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activities . This makes it a valuable compound for research in these areas, potentially leading to new therapeutic agents.
Acetylcholinesterase Inhibition
Research into Alzheimer’s disease and other cognitive disorders can benefit from this compound as it can be modified to act as an acetylcholinesterase inhibitor . This application is crucial for developing treatments that can alleviate symptoms related to memory and cognition.
Molecular Electrostatic Potential Analysis
The compound can be analyzed using computational methods to study its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) . These studies are essential for understanding the reactivity and interaction of the compound with biological targets.
Infrared Vibrational Analysis
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate: can be subjected to infrared vibrational analysis to understand its bonding and structure . This information is vital for chemists looking to synthesize new compounds with desired properties.
Ligand for GHB Binding Sites
The compound can also be explored as a novel ligand with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This application has implications in the treatment of sleep disorders and could be pivotal in the development of new pharmacological interventions.
Propiedades
IUPAC Name |
ethyl 3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIBJRZSBPEUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1491823.png)




![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1491833.png)
![(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1491835.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1491836.png)
![2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1491837.png)
![2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491838.png)
![2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491840.png)


![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1491845.png)